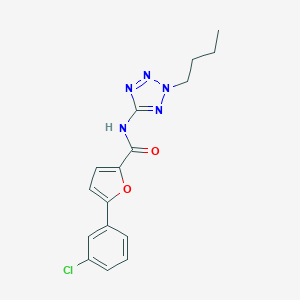![molecular formula C21H20BrFN2O2 B283312 N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine, also known as BF-168, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to bind to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By binding to sigma-1 receptors, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine modulates these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. In cancer cells, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine is its high affinity and selectivity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one of the limitations of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine, including the development of new sigma-1 receptor ligands with improved pharmacological properties, the investigation of the role of sigma-1 receptors in various diseases, and the identification of new physiological and biochemical effects of sigma-1 receptor modulation. Additionally, the use of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine in combination with other drugs or therapies may lead to improved treatment outcomes in various diseases.
Méthodes De Synthèse
The synthesis of N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine involves a multi-step process that starts with the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-pyridinylmethylamine. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including neuroprotection, neuroplasticity, and neurotransmitter release. In cancer research, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine has been used as a lead compound to develop new sigma-1 receptor ligands with improved pharmacological properties.
Propriétés
Formule moléculaire |
C21H20BrFN2O2 |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
N-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C21H20BrFN2O2/c1-26-20-11-16(13-25-12-15-6-8-24-9-7-15)10-18(22)21(20)27-14-17-4-2-3-5-19(17)23/h2-11,25H,12-14H2,1H3 |
Clé InChI |
CNGCLFKQCUQPLB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCC2=CC=NC=C2)Br)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283239.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]acetamide](/img/structure/B283246.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B283247.png)
![4-[[5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide](/img/structure/B283249.png)
![4-{[2-(Benzyloxy)-5-chlorobenzyl]amino}benzenesulfonamide](/img/structure/B283250.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B283253.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzenesulfonamide](/img/structure/B283254.png)
![4-amino-N-[2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283256.png)
![N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B283257.png)